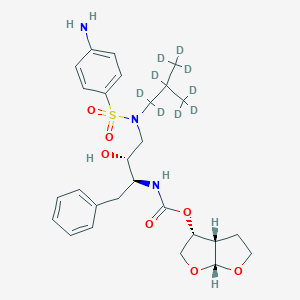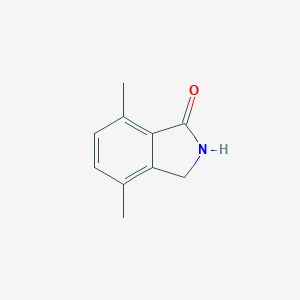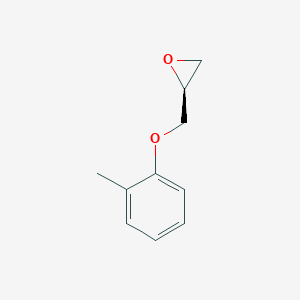
2-((2-Methylphenoxy)methyl)oxirane, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methylphenoxy)methyl)oxirane, (2S)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly known as "MPO" and is a chiral epoxide that has a molecular formula of C10H12O2. MPO is widely used in various fields such as organic synthesis, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism of action of MPO is not fully understood. However, it is believed that MPO acts as an electrophile and undergoes nucleophilic attack by various biomolecules such as proteins, DNA, and RNA. This reaction results in the formation of covalent adducts, which can lead to various biological effects.
Effets Biochimiques Et Physiologiques
MPO has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MPO can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. MPO has also been shown to exhibit antiviral activity against viruses such as herpes simplex virus and human immunodeficiency virus. In addition, MPO has been shown to inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
MPO has several advantages and limitations for lab experiments. One of the main advantages is its chiral nature, which makes it a useful building block for the synthesis of chiral compounds. MPO is also relatively easy to synthesize and is commercially available. However, MPO has some limitations such as its low stability, which can lead to decomposition over time. In addition, MPO can be difficult to handle due to its reactivity and potential toxicity.
Orientations Futures
There are several future directions for the research on MPO. One of the main directions is the development of new synthetic methods for the preparation of MPO and its derivatives. Another direction is the investigation of the mechanism of action of MPO and its potential targets in various biological systems. Furthermore, the potential applications of MPO in the field of materials science and nanotechnology can also be explored. Overall, the research on MPO has great potential for the development of new drugs, materials, and technologies.
Méthodes De Synthèse
The synthesis of MPO can be achieved through various methods. One of the most common methods is the reaction of 2-methylphenol with epichlorohydrin in the presence of a base catalyst such as sodium hydroxide. This reaction results in the formation of MPO as a racemic mixture. However, the enantiomerically pure form of MPO can be obtained through chiral resolution using various techniques such as chromatography and crystallization.
Applications De Recherche Scientifique
MPO has been extensively studied in scientific research due to its potential applications in various fields. In organic synthesis, MPO is used as a chiral building block for the synthesis of various compounds such as chiral alcohols, amines, and acids. In pharmaceuticals, MPO has been shown to exhibit antiviral, antibacterial, and anticancer activities. MPO has also been used as a cross-linking agent in the preparation of polymeric materials.
Propriétés
Numéro CAS |
101693-39-4 |
|---|---|
Nom du produit |
2-((2-Methylphenoxy)methyl)oxirane, (2S)- |
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
(2S)-2-[(2-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O2/c1-8-4-2-3-5-10(8)12-7-9-6-11-9/h2-5,9H,6-7H2,1H3/t9-/m0/s1 |
Clé InChI |
KFUSXMDYOPXKKT-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC=CC=C1OC[C@@H]2CO2 |
SMILES |
CC1=CC=CC=C1OCC2CO2 |
SMILES canonique |
CC1=CC=CC=C1OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



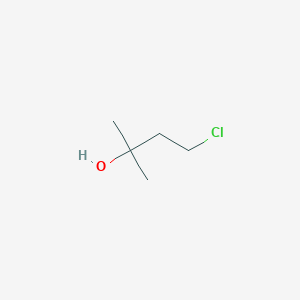
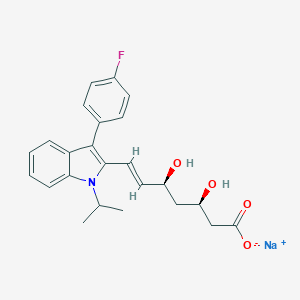
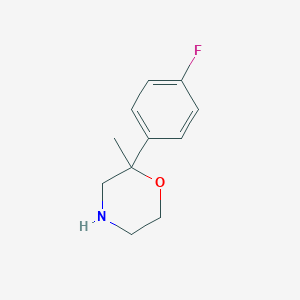
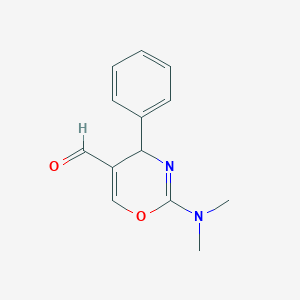
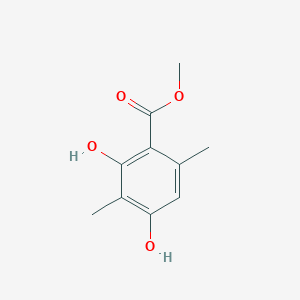
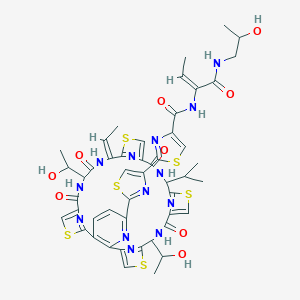
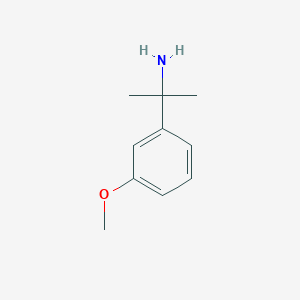
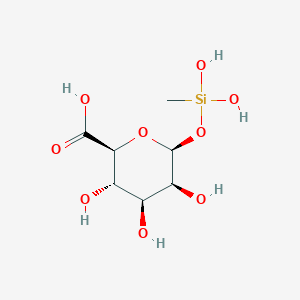
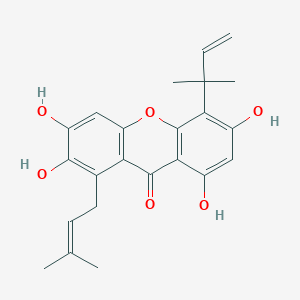
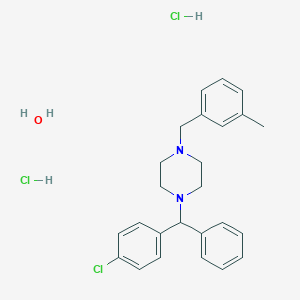
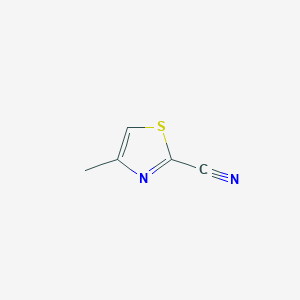
![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)
